molecular formula C23H20N4O2 B8374012 AKT-IN-5

AKT-IN-5

Cat. No.: B8374012
M. Wt: 384.4 g/mol
InChI Key: OWPDGTJNKVXYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKT-IN-5 is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKT-IN-5 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a 1,2-diketone. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.

    Introduction of the Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions. This can be achieved using phenylboronic acid and a palladium catalyst in a Suzuki coupling reaction.

    Formation of the Aminocyclobutyl Group: The aminocyclobutyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a cyclobutyl halide with ammonia or an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

AKT-IN-5 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

AKT-IN-5 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of AKT-IN-5 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide
  • 2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-methyl ester

Uniqueness

Compared to similar compounds, AKT-IN-5 is unique due to its specific functional groups and structural features. These differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylic acid

InChI

InChI=1S/C23H20N4O2/c24-23(13-4-14-23)17-9-7-15(8-10-17)20-21(16-5-2-1-3-6-16)27-19(25-20)12-11-18(26-27)22(28)29/h1-3,5-12H,4,13-14,24H2,(H,28,29)

InChI Key

OWPDGTJNKVXYND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)O)C5=CC=CC=C5)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate that was prepared in a manner analgous to that described for Example 4 (260 mg, 0.63 mmol) in methanol (1.5 mL) was added aqueous sodium hydroxide (3N, 0.63 mL, 1.89 mmol, 3.0 eq), and the resulting mixture was stirred at 50° C. for 1 h. The resulting mixture was added to ice water, made slightly acidic with aqueous citric acid (10%), and washed with DCM (3×25 mL). The aqueous phase was made alkaline and adjusted to pH4 using hydrochloric acid (1N). The precipitate was collected by filtration, washed with water and dried under high vacuum overnight to yield 218 mg (88% yield) of the title compound.
Name
ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 4
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six
Yield
88%

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